molecular formula C15H13N3O2S2 B4493795 N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE

N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE

Cat. No.: B4493795
M. Wt: 331.4 g/mol
InChI Key: CIHQSAXBAZADOS-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a benzothiazole core, an oxazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving hydroxylamine and an appropriate diketone.

    Attachment of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.

    Final Coupling: The final step involves coupling the oxazole and benzothiazole intermediates using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-5-(2-furyl)-1,2-oxazole-3-carboxamide
  • 1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea
  • 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid

Uniqueness

N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzothiazole core with an oxazole ring and a cyclopropyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-cyclopropyl-2-(1,2-oxazol-3-ylmethylsulfanyl)-1,3-benzothiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-14(16-10-2-3-10)9-1-4-13-12(7-9)17-15(22-13)21-8-11-5-6-20-18-11/h1,4-7,10H,2-3,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQSAXBAZADOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)SC(=N3)SCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
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N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE

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